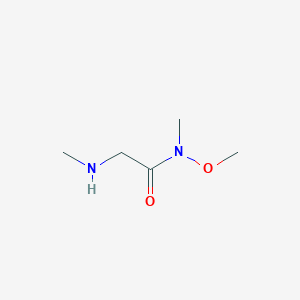
2-Amino-3-hydroxyhexanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-hydroxyhexanoic acid hydrochloride is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group (-NH2), a hydroxyl group (-OH), and a carboxyl group (-COOH) attached to a six-carbon chain. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-hydroxyhexanoic acid hydrochloride typically involves the conversion of precursor compounds through a series of chemical reactions. One common method involves the conversion of N-sorbyl-L-proline to its N-hydroxy-succinimide ester, followed by reaction with hydroxylamine under basic conditions to form the hydroxamic acid. This intermediate is then oxidized to produce the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-hydroxyhexanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Acid chlorides, anhydrides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of amides or other substituted derivatives.
Aplicaciones Científicas De Investigación
2-Amino-3-hydroxyhexanoic acid hydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including enzyme inhibition and metabolic regulation.
Industry: Used in the production of pharmaceuticals and fine chemicals
Mecanismo De Acción
The mechanism of action of 2-Amino-3-hydroxyhexanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. For example, it may inhibit aminopeptidases, affecting protein metabolism and signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
DL-5-Hydroxylysine hydrochloride: Similar in structure but with different functional groups.
2-Amino-3-hydroxybenzoic acid hydrochloride: Similar in having both amino and hydroxyl groups but differs in the carbon chain length and structure.
Uniqueness
2-Amino-3-hydroxyhexanoic acid hydrochloride is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
Propiedades
Fórmula molecular |
C6H14ClNO3 |
|---|---|
Peso molecular |
183.63 g/mol |
Nombre IUPAC |
2-amino-3-hydroxyhexanoic acid;hydrochloride |
InChI |
InChI=1S/C6H13NO3.ClH/c1-2-3-4(8)5(7)6(9)10;/h4-5,8H,2-3,7H2,1H3,(H,9,10);1H |
Clave InChI |
UOGZZGINUDGXSA-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(C(=O)O)N)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4-Difluoro-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B13490674.png)
![2-Azaspiro[3.5]nonan-7-amine](/img/structure/B13490686.png)
![tert-butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans](/img/structure/B13490690.png)






![1-[5-Bromo-2-(2-methoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13490730.png)
![Methyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13490739.png)
![4-{[4-(Difluoromethoxy)phenyl]methyl}piperidine hydrochloride](/img/structure/B13490752.png)

